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molecular formula C6H5ClN2O B580197 2-Amino-4-chloronicotinaldehyde CAS No. 884004-48-2

2-Amino-4-chloronicotinaldehyde

Cat. No. B580197
M. Wt: 156.569
InChI Key: SCZVETGVSYSMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488740B2

Procedure details

Dissolve tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (1.6 g, 6.2 mmol) in anhydrous CH2Cl2 (50 mL) under N2 atmosphere. Add dropwise trifluoroacetic acid (2.4 mL, 31.0 mmol) to the reaction mixture and stir at room temperature overnight. Add saturated aq. sodium carbonate (50 mL) to the reaction mixture, separate the organic layer, extract the aq. layer with CH2Cl2 (2×20 mL) and dry with MgSO4. Filter and concentrate under reduced pressure to afford the title product as a yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8]C(=O)OC(C)(C)C)[C:3]=1[CH:16]=[O:17].FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:8][C:4]1[N:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add saturated aq. sodium carbonate (50 mL) to the reaction mixture, separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aq. layer with CH2Cl2 (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=O)C(=CC=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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